
4-Methyl-2-(trifluoromethyl)pyrimidine
説明
4-Methyl-2-(trifluoromethyl)pyrimidine is a heteroaromatic compound . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, has been reported in several studies . For example, one study synthesized 17 novel pyrimidine derivatives containing an amide moiety . Another study designed and synthesized two series of trifluoromethyl-containing polysubstituted pyrimidine derivatives .Molecular Structure Analysis
The molecular formula of this compound is C6H5F3N2 . The InChI code is 1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 .Chemical Reactions Analysis
There are several chemical reactions involving this compound. For instance, it can be used as a reactant in the preparation of aminopyridines through amination reactions . It can also be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 162.11 , and a density of 1.4±0.1 g/cm3 .科学的研究の応用
Synthesis of Trifluoromethylated Analogues :4-Methyl-2-(trifluoromethyl)pyrimidine plays a crucial role in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. These synthesized analogues have been utilized in the production of both racemic and enantiopure forms, leveraging a chiral auxiliary approach. The interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group in the crystal state is noteworthy, indicating its potential in molecular design and synthesis (Sukach et al., 2015).
Inhibitors of NF-kappaB and AP-1 Gene Expression :Research has explored the structure-activity relationship of compounds derived from this compound as inhibitors of NF-kappaB and AP-1 transcription factors. These studies are significant in understanding the molecular basis of these inhibitors and their potential therapeutic applications (Palanki et al., 2000).
Synthesis and Structural Characterisation of Diorganotin(IV) and Diphenyllead(IV) Complexes :The reaction of this compound with diorganotin(IV) dichloride and diphenyllead(IV) dichloride has led to the synthesis of new metal complexes. These complexes have been characterized through various spectroscopic methods and hold potential for applications in materials science and coordination chemistry (Rodríguez et al., 2007).
Anti-inflammatory and Antimicrobial Agents :this compound derivatives have shown promising results as anti-inflammatory and antimicrobial agents. The synthesis of such derivatives and their biological evaluation demonstrate the compound's potential in pharmacology and drug design (Aggarwal et al., 2014).
DNA Triplex Formation :Modifications involving this compound have contributed to the advancement in DNA triplex technology. These modifications enhance the stability of pyrimidine motif triplex DNA at physiological pH, which is crucial for its therapeutic potential in gene control and biotechnology applications (Torigoe et al., 2001).
Malaria Treatment and Prevention :Derivatives of this compound have been evaluated in the context of malaria treatment and prevention. Their role in the development of new antimalarial drugs highlights the compound's significance in medicinal chemistry and global health (Chavchich et al., 2016).
将来の方向性
生化学分析
Biochemical Properties
4-Methyl-2-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound can increase metabolic stability and permeability, decrease the basicity of the proximal amine, or change the conformation of the molecule . These interactions can influence the compound’s activity and effectiveness in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s trifluoromethyl group can enhance drug potency by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions with proteins . This can lead to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the trifluoromethyl group can play a crucial role in the compound’s binding interactions, affecting its overall activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that the trifluoromethyl group can contribute to the compound’s stability and influence its long-term effects on cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s trifluoromethyl group can affect metabolic flux and metabolite levels, influencing its overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and distribution within the body .
特性
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQVQSTUMAGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610239 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017464-05-9 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


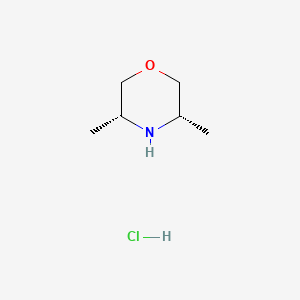
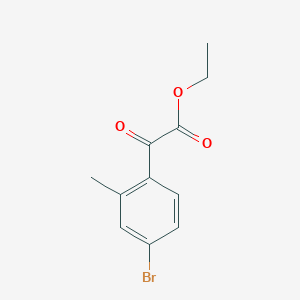
![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)
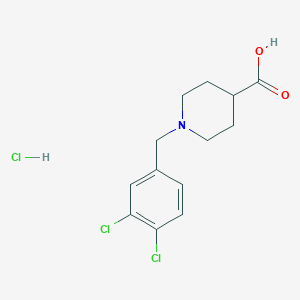
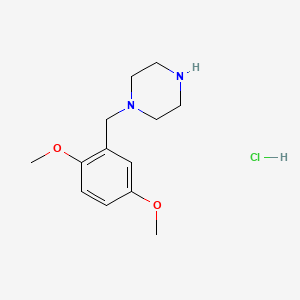

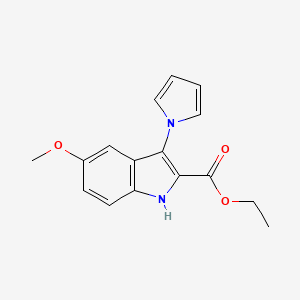

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)
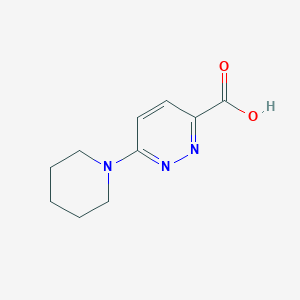

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)
